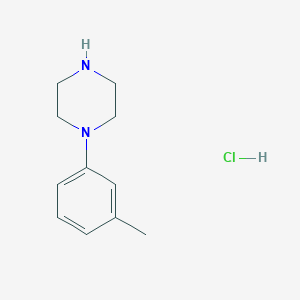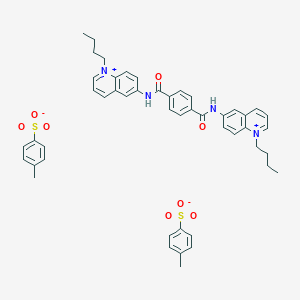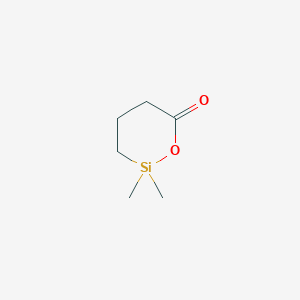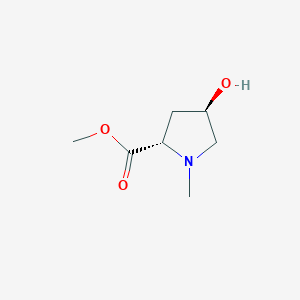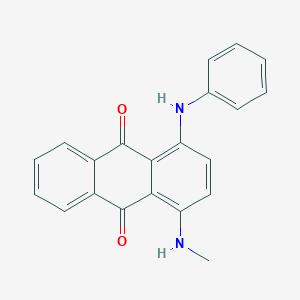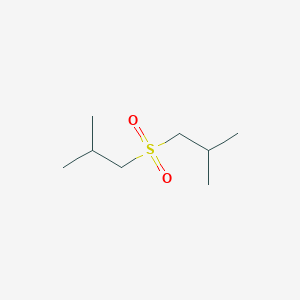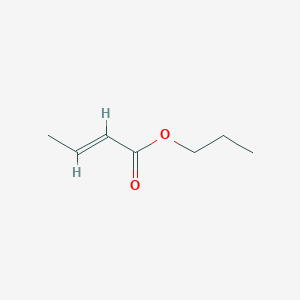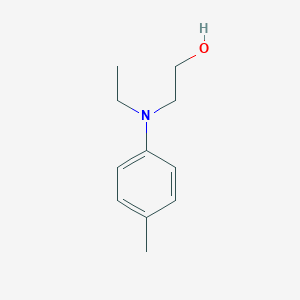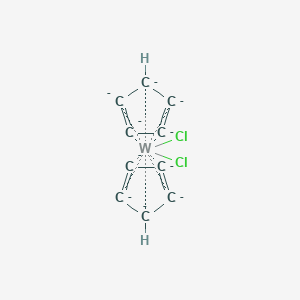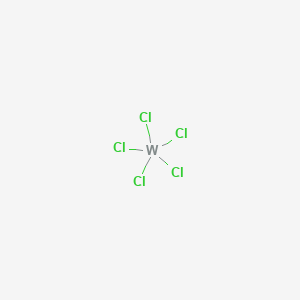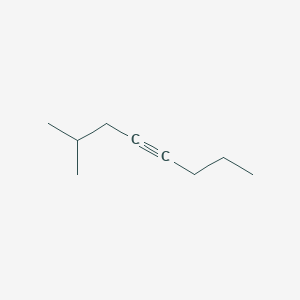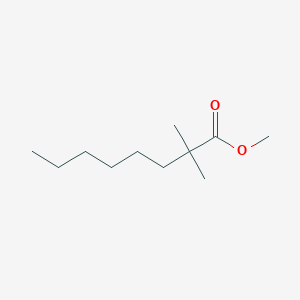
Methyl 2,2-dimethyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-dimethyloctanoate is a chemical compound that belongs to the family of esters. It is commonly used in the fragrance industry as a flavoring agent and is known for its fruity odor. In recent years, there has been an increasing interest in the scientific community regarding the potential applications of this compound in various fields.
Applications De Recherche Scientifique
Methyl 2,2-dimethyloctanoate has been studied for its potential applications in various fields. In the food industry, it is used as a flavoring agent in various food products such as baked goods, confectionery, and beverages. It is also used in the fragrance industry as a component in perfumes and cosmetics.
In addition, Methyl 2,2-dimethyloctanoate has been studied for its potential applications in the medical field. It has been shown to have antimicrobial properties and may be useful in the treatment of bacterial infections. It has also been studied for its potential use as an insecticide.
Mécanisme D'action
The mechanism of action of Methyl 2,2-dimethyloctanoate is not well understood. It is believed to act by disrupting the cell membranes of microorganisms, leading to cell death. It may also act as a repellent or attractant for insects.
Effets Biochimiques Et Physiologiques
Methyl 2,2-dimethyloctanoate has been shown to have low toxicity and is considered safe for human consumption. It is metabolized in the body through hydrolysis and oxidation pathways. It has been shown to have no significant effects on the liver or kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2,2-dimethyloctanoate is a relatively simple compound to synthesize, and it is readily available. It is also relatively stable and has a long shelf life. However, its low solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on Methyl 2,2-dimethyloctanoate. One area of interest is its potential use as an antimicrobial agent. Further studies are needed to determine its efficacy against a wider range of microorganisms and to determine the optimal dosage and administration route.
Another area of interest is its potential use as an insecticide. Further studies are needed to determine its effectiveness against different types of insects and to determine the optimal formulation for use in different settings.
Overall, Methyl 2,2-dimethyloctanoate is a compound with a wide range of potential applications. Further research is needed to fully understand its mechanism of action and to determine its efficacy in various fields.
Méthodes De Synthèse
Methyl 2,2-dimethyloctanoate can be synthesized through the esterification of 2,2-dimethyloctanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation.
Propriétés
Numéro CAS |
14250-74-9 |
|---|---|
Nom du produit |
Methyl 2,2-dimethyloctanoate |
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
methyl 2,2-dimethyloctanoate |
InChI |
InChI=1S/C11H22O2/c1-5-6-7-8-9-11(2,3)10(12)13-4/h5-9H2,1-4H3 |
Clé InChI |
BAKOMPNQDRRCQN-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C(=O)OC |
SMILES canonique |
CCCCCCC(C)(C)C(=O)OC |
Autres numéros CAS |
14250-74-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



